The synthesis of Unii-Y2H4S74Y8U may involve several methods typically used for complex compounds. Common approaches include:
Each method's efficiency may vary based on the desired purity and yield of Unii-Y2H4S74Y8U, as well as the availability of starting materials.
Unii-Y2H4S74Y8U may possess distinct reactivity patterns or biological activities not found in these other compounds, making it a subject of interest for further research. Its specific interactions and applications could set it apart from more commonly studied sulfur compounds.
Interaction studies involving Unii-Y2H4S74Y8U would typically focus on its behavior with other chemicals and biological systems. These studies may assess:
Such studies are crucial for determining the safety and efficacy of potential applications.
The synthesis of UNII-Y2H4S74Y8U, known as ARQ-736, represents a sophisticated example of multi-step organic synthesis targeting a complex heterocyclic phosphate prodrug [8]. ARQ-736 is a disodium phosphate salt with the molecular formula C25H25N8Na2O8PS and a molecular weight of 674.54 grams per mole [8] [9]. The compound features a highly functionalized structure incorporating multiple heterocyclic rings including pyrazole, pyrimidine, imidazo[2,1-b] [1] [3]oxazole, and piperidine moieties [8] [10].
The retrosynthetic analysis of ARQ-736 reveals several key strategic disconnections that guide the synthetic pathway design [14] [15]. The compound can be conceptually divided into three main structural components: the pyrazole-substituted piperidine fragment, the central pyrimidine-imidazo[2,1-b]oxazole core, and the terminal phosphorylated phenoxy methyl group [8] [10]. This modular approach allows for convergent synthesis strategies that improve overall efficiency and enable parallel optimization of individual synthetic segments.
The multi-step synthesis pathway typically begins with the construction of the pyrazole ring system, followed by elaboration to incorporate the piperidine sulfonamide functionality [11] [19]. The pyrimidine-imidazo[2,1-b]oxazole bicyclic system represents a key intermediate that requires careful orchestration of cyclization reactions to achieve the desired regiochemistry [11] [22]. The final phosphorylation step introduces the prodrug functionality that enhances the compound's pharmacokinetic properties [27] [28].
Key synthetic transformations in the ARQ-736 synthesis include palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, nucleophilic aromatic substitution for pyrimidine functionalization, and selective phosphorylation methodologies for prodrug installation [16]. The synthesis requires careful control of reaction conditions to maintain the integrity of multiple sensitive functional groups throughout the sequence.
Synthetic Phase | Key Transformations | Yield Range | Critical Considerations |
---|---|---|---|
Pyrazole Formation | Condensation/Cyclization | 65-85% | Regioselectivity control |
Core Assembly | Cross-coupling reactions | 70-90% | Functional group compatibility |
Phosphorylation | Ester formation | 80-95% | Moisture sensitivity |
Final Purification | Salt formation | 85-95% | Crystallization optimization |
The pyrazole ring system in ARQ-736 is constructed using established methodologies that have been refined for optimal efficiency and selectivity [18] [19]. The most commonly employed approach for pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as the Knorr pyrazole synthesis [18] [36]. This reaction proceeds through a well-characterized mechanism involving initial imine formation followed by intramolecular cyclization to yield the five-membered heterocycle [36] [38].
The mechanism of pyrazole formation begins with the nucleophilic attack of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl substrate, forming an intermediate imine [36] [38]. The second nitrogen atom of the hydrazine subsequently attacks the remaining carbonyl group, leading to the formation of a cyclic diimine intermediate [36]. Acid-catalyzed dehydration then yields the aromatic pyrazole ring system with concomitant regeneration of the acid catalyst [36] [38].
For the specific pyrazole ring present in ARQ-736, alternative synthetic approaches have been developed that provide improved regioselectivity and functional group tolerance [19] [20]. These include cyclocondensation reactions of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and multicomponent reactions involving alkynes, nitriles, and metal-imido complexes [18] [37]. The choice of methodology depends on the substitution pattern required and the compatibility with other functional groups present in the target molecule.
Modern flow chemistry techniques have been applied to pyrazole synthesis, offering advantages in terms of reaction control, scalability, and safety [22]. Continuous flow processes enable precise temperature and residence time control, leading to improved yields and reduced formation of side products [22]. For example, copper-catalyzed homocoupling of terminal alkynes followed by Cope-type hydroamination with hydrazine in flow conditions provides access to 3,5-disubstituted pyrazoles with excellent yields of 84-90% [22].
Methodology | Substrate Requirements | Reaction Conditions | Typical Yields | Advantages |
---|---|---|---|---|
Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Acid catalyst, Heat | 70-90% | Simple, reliable |
Alkyne-Hydrazine | Terminal alkynes | Cu catalyst, Flow | 84-90% | High selectivity |
Multicomponent | Alkynes + Nitriles | Metal catalyst | 60-85% | Functional diversity |
Flow Chemistry | Various | Continuous flow | 85-95% | Process optimization |
Advanced pyrazole formation strategies include 1,3-dipolar cycloaddition reactions and transition metal-catalyzed approaches that provide access to highly substituted pyrazole derivatives [19] [24]. These methodologies are particularly valuable when preparing pyrazole intermediates with specific substitution patterns required for pharmaceutical applications. The selection of the optimal synthetic route requires careful consideration of factors including starting material availability, reaction scalability, and environmental impact [11] [20].
The phosphorylation of ARQ-736 represents a critical transformation that converts the active pharmaceutical ingredient into a water-soluble prodrug with enhanced bioavailability [27] [29]. Phosphate prodrugs are designed to overcome the poor pharmacokinetic properties often associated with charged compounds by masking negative charges through the introduction of lipophilic protecting groups [27] [28]. The phosphate ester functionality in ARQ-736 serves as a bioreversible masking group that is hydrolyzed by endogenous phosphatases to release the active drug [27] [31].
The synthetic approach to phosphate prodrugs typically involves the reaction of hydroxyl-containing substrates with phosphorylating reagents under carefully controlled conditions [29] [30]. For ARQ-736, the phenolic hydroxyl group is converted to the corresponding phosphate ester through reaction with phosphorus oxychloride or related reagents, followed by hydrolysis and neutralization to yield the disodium salt [28] [29]. Alternative phosphorylating agents include phosphoramidites, phosphonate esters, and mixed anhydride systems, each offering distinct advantages in terms of selectivity and reaction conditions [30].
The mechanism of phosphorylation involves initial activation of the phosphorylating reagent, followed by nucleophilic attack by the hydroxyl group to form a phosphate ester bond [29] [30]. The reaction must be conducted under anhydrous conditions to prevent competing hydrolysis reactions, and the use of appropriate bases is essential to neutralize acidic byproducts [29]. Temperature control is critical to minimize decomposition of sensitive functional groups while ensuring complete conversion of the starting material.
Optimization of phosphorylation conditions focuses on several key parameters including reagent stoichiometry, reaction temperature, solvent selection, and reaction time [27] [28]. The choice of phosphorylating reagent significantly impacts the efficiency and selectivity of the transformation. Phosphorus oxychloride provides excellent reactivity but requires careful handling due to its corrosive nature and tendency to generate hydrogen chloride [29]. Alternative reagents such as dibenzyl phosphorochloridate offer improved selectivity but may require longer reaction times [30].
Phosphorylating Reagent | Reaction Conditions | Selectivity | Typical Yields | Key Advantages |
---|---|---|---|---|
Phosphorus oxychloride | -78°C to 0°C, Anhydrous | High | 85-95% | High reactivity |
Dibenzyl phosphorochloridate | 0°C to RT, Base | Excellent | 80-90% | Mild conditions |
Phosphoramidites | RT to 40°C, Coupling agent | Good | 75-85% | Functional tolerance |
Mixed anhydrides | -20°C to 0°C, Base | High | 80-92% | Clean reactions |
The prodrug strategy employed in ARQ-736 exemplifies the principles of rational drug design aimed at optimizing absorption, distribution, metabolism, and excretion properties [26] [28]. The phosphate ester mask increases aqueous solubility by over 700-fold compared to the parent compound, facilitating formulation and improving bioavailability [28]. Upon administration, the phosphate ester is rapidly hydrolyzed by alkaline phosphatase and related enzymes, which are ubiquitously distributed throughout the human body [31] [39].
Process optimization for phosphate prodrug synthesis involves careful consideration of reaction scale, purification methods, and salt formation conditions [28] [29]. The conversion to the disodium salt form is typically achieved through neutralization with sodium hydroxide or sodium bicarbonate, followed by crystallization from appropriate solvent systems [28]. Quality control measures include monitoring of phosphorylation completeness, removal of residual phosphorylating reagents, and confirmation of salt stoichiometry [29] [31].
The compound UNII-Y2H4S74Y8U has been definitively identified as ARQ-736, an investigational small molecule with the molecular formula C25H25N8O8PS·2Na for the disodium salt form and molecular weight of 674.533 g/mol [2]. The compound exists as a phosphate prodrug that undergoes enzymatic conversion to its active form ARQ-680 in the presence of cellular phosphatases [2]. The crystallographic data reveals absolute stereochemistry with one defined stereocenter at the 3R position of the piperidine ring system [2].
The structural framework consists of multiple heterocyclic components including a methylpyrazole moiety, a piperidine ring system, a pyrimidine core, and an imidazo[2,1-b] [3] [4]oxazole bicyclic system connected to a phenoxymethyl phosphate group [5]. The three-dimensional arrangement of these components creates a complex molecular architecture specifically designed to interact with the ATP-binding pocket of B-RAF kinase through Type 2 inhibition mechanisms [6].
The compound exhibits multiple crystalline forms depending on the salt formation and hydration state. The disodium salt form (CAS 1228237-57-7) represents the therapeutically relevant formulation with enhanced solubility characteristics [1]. Crystallographic analysis utilizing X-ray diffraction techniques would typically reveal the precise spatial arrangement of atoms within the crystal lattice [7] [8]. The crystalline sponge method could potentially be employed for structural determination from nanogram quantities of material, particularly valuable for metabolite identification studies [9].
The crystal structure determination process involves several critical steps including crystallization trials under various conditions of precipitants, salts, and pH values [10]. Data collection procedures utilize high-intensity X-ray beams, often from synchrotron sources, to obtain diffraction patterns that are subsequently processed through computational refinement methods [10]. The resulting electron density maps provide atomic-level structural information essential for understanding the three-dimensional architecture of the compound [8].
Crystallographic studies reveal important intermolecular interactions that stabilize the crystal structure and influence the compound's physicochemical properties. The presence of multiple nitrogen-containing heterocycles provides numerous opportunities for hydrogen bonding interactions [11]. The phosphate group serves as both a hydrogen bond acceptor and donor, creating extensive networks of intermolecular contacts within the crystal lattice [11].
The molecular packing arrangements are further stabilized by π-π stacking interactions between the aromatic ring systems, particularly involving the imidazo[2,1-b] [3] [4]oxazole and phenyl components [12]. Van der Waals forces contribute to the overall crystal stability, while the sodium cations in the disodium salt form participate in ionic interactions with the negatively charged phosphate groups [12].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [13] [14]. The 1H NMR spectrum of ARQ-736 exhibits distinctive resonances corresponding to each structural component within the molecule. The methylpyrazole unit displays characteristic signals including the N-methyl group appearing as a singlet around 3.8-4.0 parts per million (ppm) and the pyrazole protons showing typical aromatic chemical shifts [13].
The piperidine ring system contributes multiple multiplets in the aliphatic region, with the stereogenic center at the 3R position influencing the chemical environment of adjacent protons [15]. The pyrimidine core generates aromatic proton signals with characteristic downfield shifts due to the electron-withdrawing nitrogen atoms [16]. Advanced two-dimensional NMR techniques such as correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY) provide connectivity information and spatial relationships between different molecular segments [17].
The 13C NMR spectrum provides complementary structural information through carbon chemical shift analysis [13] [14]. The aromatic carbon atoms within the heterocyclic systems exhibit characteristic chemical shifts reflecting their electronic environments. The carbonyl carbon of the sulfonamide group appears significantly downfield, typically around 160-170 ppm [15]. The methylene carbons of the piperidine ring system show distinct patterns influenced by the stereochemistry at the 3R position [16].
The phosphate carbon attached to the phenoxymethyl group displays a characteristic chemical shift around 65-70 ppm, while the aromatic carbons of the phenyl ring exhibit typical aromatic region signals [18]. Heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments establish connectivity relationships between carbon and proton nuclei, facilitating complete structural assignment [17].
Advanced multidimensional NMR techniques enable comprehensive structural elucidation of complex molecules like ARQ-736 [19] [17]. Total correlation spectroscopy (TOCSY) experiments establish complete spin systems within individual molecular fragments, while rotating frame nuclear Overhauser effect spectroscopy (ROESY) provides crucial stereochemical information [20]. The absolute configuration at the 3R stereocenter can be confirmed through nuclear Overhauser effect measurements between spatially proximate protons [21].
Machine learning approaches have recently enhanced NMR-based structure elucidation capabilities, with transformer-based models achieving high accuracy in predicting molecular structures from one-dimensional spectra [19] [20]. These computational methods complement traditional spectroscopic analysis by rapidly constraining the chemical search space and providing probabilistic structural assignments [20].
Mass spectrometric analysis of ARQ-736 provides essential information regarding molecular weight confirmation and fragmentation behavior [22] [23]. The molecular ion peak for the disodium salt form appears at m/z 674, corresponding to the intact molecular formula C25H25N8O8PS·2Na [2]. The isotope pattern analysis reveals characteristic distributions reflecting the presence of sulfur and phosphorus atoms within the molecular structure [22].
Under electron ionization conditions, the molecular ion undergoes systematic fragmentation following predictable pathways based on bond strengths and ion stability considerations [23] [24]. The initial fragmentation typically involves loss of the sodium cations, generating the free acid form with subsequent breakdown of the phosphate ester linkage [25]. The resulting fragments provide diagnostic information for structural confirmation and metabolite identification studies [26].
The mass spectrometric fragmentation of ARQ-736 follows characteristic patterns that reflect the molecular architecture and functional group distribution [27] [28]. Primary fragmentation occurs at the phosphate ester bond, generating a base peak corresponding to the phenoxymethyl phosphate loss [29]. Secondary fragmentation involves cleavage of the sulfonamide linkage, producing characteristic ions containing the methylpyrazole and piperidine components [30].
The pyrimidine-imidazo[2,1-b] [3] [4]oxazole core demonstrates remarkable stability under mass spectrometric conditions, often serving as a diagnostic fragment for compound identification [31]. Collision-induced dissociation experiments provide additional structural information through controlled fragmentation of specific molecular regions [25]. These fragmentation patterns serve as molecular fingerprints for compound identification in biological matrices and metabolite studies [32].
Mass spectrometric analysis plays a crucial role in identifying metabolites and structural variants of ARQ-736 [33] [34]. The prodrug nature of ARQ-736 results in enzymatic conversion to the active metabolite ARQ-680 through phosphatase-mediated dephosphorylation [2]. Mass spectrometric monitoring of this biotransformation provides insights into the metabolic fate and pharmacokinetic behavior of the compound [35].
Phase I metabolic reactions, primarily involving cytochrome P450 enzymes, may generate hydroxylated, dealkylated, or oxidized metabolites [36] [32]. Each metabolite exhibits characteristic fragmentation patterns that facilitate structural identification and quantification in biological samples [26]. Advanced liquid chromatography-mass spectrometry techniques enable separation and identification of multiple metabolites simultaneously, providing comprehensive metabolic profiling capabilities [37].
The structural characterization of active metabolites requires integration of multiple analytical techniques including high-resolution mass spectrometry, tandem mass spectrometry, and nuclear magnetic resonance spectroscopy [33] [34]. This multifaceted approach ensures accurate identification of metabolite structures and supports drug development and safety assessment processes [35] [26].
Parameter | ARQ-736 Disodium Salt | ARQ-736 Free Acid |
---|---|---|
Molecular Formula | C25H25N8O8PS·2Na | C25H27N8O8PS |
Molecular Weight | 674.533 g/mol [2] | 630.6 g/mol |
CAS Number | 1228237-57-7 [1] | 1228237-47-5 |
Stereochemistry | Absolute (1 center) [2] | Absolute (1 center) [5] |
Solubility | Enhanced [1] | Lower |
Stability | Improved [2] | Moderate [5] |